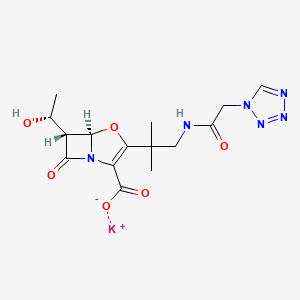
4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique bicyclic structure that includes an oxazoline ring and a tetrazole moiety, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts, such as rhodium (II) acetate, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and oxo groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The tetrazole and oxazoline rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Industry: Utilizing its unique chemical properties for material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, as a β-lactamase inhibitor, it may bind to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction likely involves hydrogen bonding, hydrophobic interactions, and possibly covalent modifications of the enzyme.
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor with a similar bicyclic structure.
Sulbactam: A β-lactamase inhibitor with a different ring system but similar functional groups.
Tazobactam: Another β-lactamase inhibitor with a unique sulfone group.
Uniqueness
What sets “4-Oxa-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(1,1-dimethyl-2-((1H-tetrazol-1-ylacetyl)amino)ethyl)-6-((1R)-1-hydroxyethyl)-7-oxo-, monopotassium salt, (5R,6R)-” apart is its combination of an oxazoline ring and a tetrazole moiety, which may confer unique reactivity and biological activity compared to other β-lactamase inhibitors.
Properties
CAS No. |
675839-33-5 |
|---|---|
Molecular Formula |
C15H19KN6O6 |
Molecular Weight |
418.45 g/mol |
IUPAC Name |
potassium;(5R,6R)-6-[(1R)-1-hydroxyethyl]-3-[2-methyl-1-[[2-(tetrazol-1-yl)acetyl]amino]propan-2-yl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H20N6O6.K/c1-7(22)9-12(24)21-10(14(25)26)11(27-13(9)21)15(2,3)5-16-8(23)4-20-6-17-18-19-20;/h6-7,9,13,22H,4-5H2,1-3H3,(H,16,23)(H,25,26);/q;+1/p-1/t7-,9+,13-;/m1./s1 |
InChI Key |
AFIOJKXUVZFDHY-HGSORSNPSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)[O-])O.[K+] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(O2)C(C)(C)CNC(=O)CN3C=NN=N3)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















